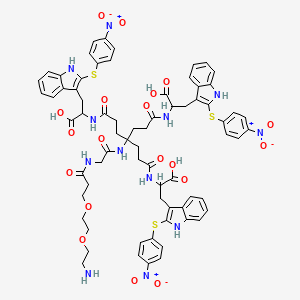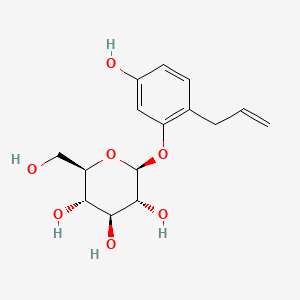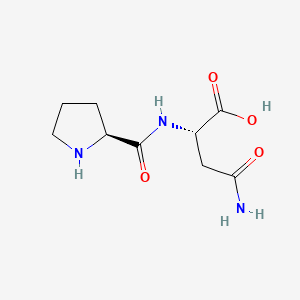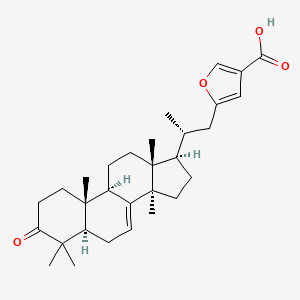
Oxyresveratrol 4-O-|A-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxyresveratrol 4-O-β-D-glucopyranoside is a natural compound derived from the root bark of Morus atropurpurea . It belongs to the class of phenolic compounds and is known for its potential therapeutic properties, including anti-diabetic, anti-arthritic, anti-rheumatic, anti-cough, and anti-headache activities . The compound has a molecular formula of C20H22O9 and a molecular weight of 406.38 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxyresveratrol 4-O-β-D-glucopyranoside can be synthesized through various chemical reactions involving the glycosylation of oxyresveratrol. The glycosylation process typically involves the use of glycosyl donors and catalysts under specific reaction conditions to attach the glucopyranoside moiety to the oxyresveratrol molecule .
Industrial Production Methods: Industrial production of oxyresveratrol 4-O-β-D-glucopyranoside often involves extraction from natural sources such as the root bark of Morus atropurpurea. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Oxyresveratrol 4-O-β-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize oxyresveratrol 4-O-β-D-glucopyranoside.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products: The major products formed from these reactions include various derivatives of oxyresveratrol 4-O-β-D-glucopyranoside with enhanced or modified biological activities .
Scientific Research Applications
Oxyresveratrol 4-O-β-D-glucopyranoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of oxyresveratrol 4-O-β-D-glucopyranoside involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Oxyresveratrol 4-O-β-D-glucopyranoside can be compared with other similar compounds such as:
Properties
Molecular Formula |
C20H22O9 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-3-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-14-4-3-11(15(24)8-14)2-1-10-5-12(22)7-13(23)6-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 |
InChI Key |
QNJXAEVGLMVYJF-CUYWLFDKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)/C=C/C3=CC(=CC(=C3)O)O |
Canonical SMILES |
C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)C=CC3=CC(=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-[5-(3-chloroanilino)-7-cyclopropyliminopyrazolo[1,5-a]pyrimidin-3-ylidene]methyl]-5-hydroxy-1,3-dihydroimidazol-2-one](/img/structure/B15140162.png)



![1-O-[2-[2-[2-[[(3R,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethoxy]ethoxy]ethyl] 4-O-[2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamoyloxy]ethyldisulfanyl]ethyl] butanedioate](/img/structure/B15140189.png)
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)





![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)


